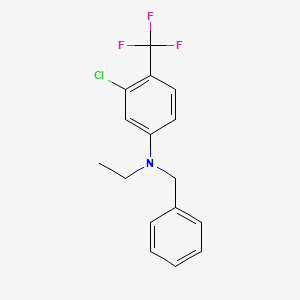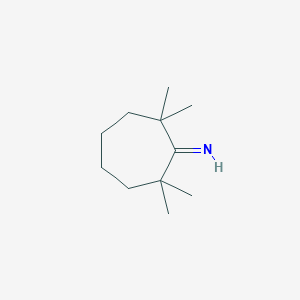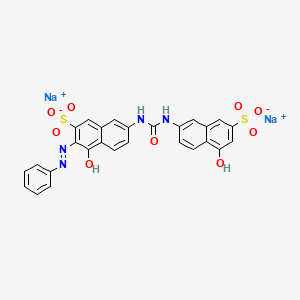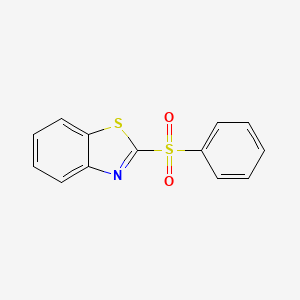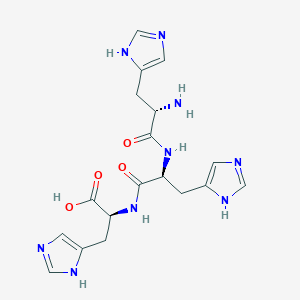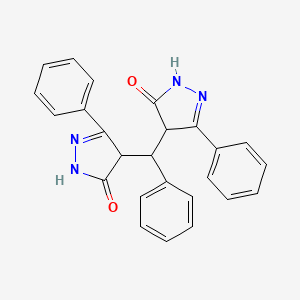
4,4'-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-component reaction. One common method is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4,5-diones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar core structure but differ in the substituents on the pyrazolone ring.
3-Methyl-1-phenyl-2-pyrazolin-5-one: This compound is a precursor in the synthesis of 4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) and has its own set of biological activities.
Uniqueness
4,4’-(Phenylmethylene)bis(5-phenyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
63554-44-9 |
|---|---|
Formule moléculaire |
C25H20N4O2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
4-[(5-oxo-3-phenyl-1,4-dihydropyrazol-4-yl)-phenylmethyl]-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C25H20N4O2/c30-24-20(22(26-28-24)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(27-29-25(21)31)18-14-8-3-9-15-18/h1-15,19-21H,(H,28,30)(H,29,31) |
Clé InChI |
ZGNZNGGLTOLSTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=O)C2C(C3C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


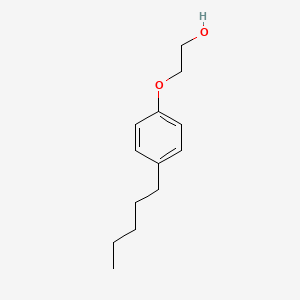

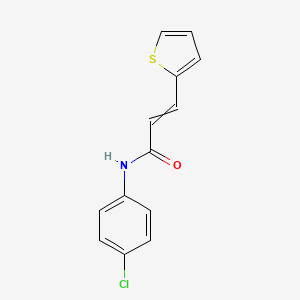
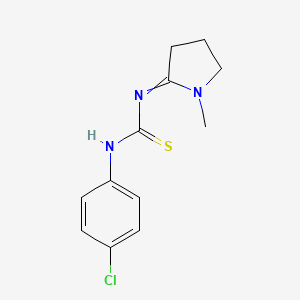
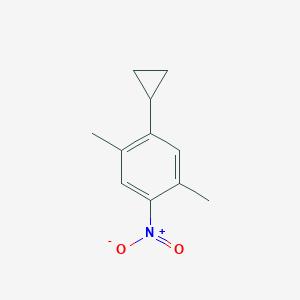
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
